molecular formula C9H9ClIN3 B1459055 8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine CAS No. 1320266-92-9

8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine

Cat. No.: B1459055
CAS No.: 1320266-92-9
M. Wt: 321.54 g/mol
InChI Key: SRERVSYFYQIUQT-UHFFFAOYSA-N
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Description

8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C9H9ClIN3 It is characterized by the presence of chlorine and iodine atoms attached to an imidazo[1,5-a]pyrazine ring system, along with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method includes the halogenation of an imidazo[1,5-a]pyrazine precursor. The process may involve:

    Halogenation: Introduction of chlorine and iodine atoms into the imidazo[1,5-a]pyrazine ring. This can be achieved using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).

    Isopropylation: Introduction of the isopropyl group, which can be done using isopropyl halides in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors or other therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and iodine atoms can influence the compound’s binding affinity and specificity, while the isopropyl group may affect its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-1-iodoimidazo[1,5-a]pyrazine: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.

    8-Bromo-1-iodo-3-isopropylimidazo[1,5-a]pyrazine: Substitution of chlorine with bromine can alter the compound’s electronic properties and reactivity.

    8-Chloro-1-iodo-3-methylimidazo[1,5-a]pyrazine: Replacement of the isopropyl group with a methyl group can influence the compound’s steric and electronic characteristics.

Uniqueness

8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is unique due to the combination of chlorine, iodine, and isopropyl groups on the imidazo[1,5-a]pyrazine ring. This specific arrangement of substituents can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-chloro-1-iodo-3-propan-2-ylimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClIN3/c1-5(2)9-13-8(11)6-7(10)12-3-4-14(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRERVSYFYQIUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C2N1C=CN=C2Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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